Cas no 1805533-18-9 (5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde)

5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde is a versatile heterocyclic compound featuring a difluoromethyl group, hydroxyl functionality, and an aldehyde moiety. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the aldehyde and hydroxyl groups offer reactive sites for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, where its pyridine core contributes to binding affinity and selectivity. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways. Suitable for research and industrial applications, it is typically handled under controlled conditions due to its sensitive functional groups.
5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde structure
1805533-18-9 structure
Product Name:5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde
CAS No:1805533-18-9
MF:C8H7F2NO2
MW:187.143489122391
CID:4889296
Update Time:2025-07-01

5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde
    • Inchi: 1S/C8H7F2NO2/c1-4-5(8(9)10)2-11-6(3-12)7(4)13/h2-3,8,13H,1H3
    • InChI Key: AYVZXHUEBIXWHP-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C=O)C(=C1C)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.2

5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029027529-250mg
5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde
1805533-18-9 95%
250mg
$1,009.40 2022-04-01
Alichem
A029027529-500mg
5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde
1805533-18-9 95%
500mg
$1,836.65 2022-04-01
Alichem
A029027529-1g
5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde
1805533-18-9 95%
1g
$3,039.75 2022-04-01

Additional information on 5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde

5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde: A Comprehensive Overview

5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde, also known by its CAS number 1805533-18-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 5, a hydroxyl group at position 3, and a methyl group at position 4, along with an aldehyde group at position 2. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of 5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, leveraging techniques such as Suzuki coupling, Stille coupling, and other cross-coupling reactions. The presence of the aldehyde group at position 2 makes this compound particularly versatile for further functionalization, allowing for the introduction of additional substituents or bioisosteric replacements to enhance its pharmacokinetic properties.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. Preclinical studies have demonstrated that 5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde exhibits significant activity against various disease targets, including cancer, inflammation, and neurodegenerative disorders. For instance, recent research has highlighted its ability to inhibit key enzymes involved in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. Additionally, the compound has shown anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

The structural features of this compound also make it an attractive candidate for exploring novel therapeutic strategies. The hydroxyl group at position 3 can act as a hydrogen bond donor, enhancing its ability to interact with biological targets. Meanwhile, the difluoromethyl group at position 5 introduces electronic effects that can modulate the compound's lipophilicity and bioavailability. These characteristics are crucial for optimizing drug-like properties such as solubility, permeability, and metabolic stability.

In terms of environmental impact and sustainability, the synthesis and application of 5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde have been evaluated for their eco-friendliness. Researchers have explored green chemistry approaches to minimize waste generation and reduce the use of hazardous reagents during its production. For example, catalytic asymmetric synthesis methods have been employed to achieve high enantioselectivity while lowering the environmental footprint of the process.

The future prospects for this compound are bright, with ongoing studies focusing on its optimization for clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a viable therapeutic agent. Furthermore, computational modeling techniques such as molecular docking and machine learning algorithms are being utilized to predict its binding affinities to various protein targets, aiding in the rational design of more potent analogs.

In conclusion, 5-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-carboxaldehyde represents a compelling example of how modern organic chemistry can yield compounds with multifaceted biological activities. Its unique structure, coupled with advancements in synthetic methods and pharmacological research, positions it as a valuable tool in the quest for innovative therapeutic solutions.

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